molecular formula C21H23N3O4 B15119245 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

Cat. No.: B15119245
M. Wt: 381.4 g/mol
InChI Key: RCWFHKDCSVFLHQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenyl group. The reaction conditions often include the use of organic solvents like ethanol or dichloromethane, and catalysts such as glacial acetic acid . The final step involves the formation of the acetamide moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways . The exact mechanism can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-27-19-9-4-15(12-20(19)28-2)13-21(26)22-14-18(25)16-5-7-17(8-6-16)24-11-3-10-23-24/h3-12,18,25H,13-14H2,1-2H3,(H,22,26)

InChI Key

RCWFHKDCSVFLHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)OC

Origin of Product

United States

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